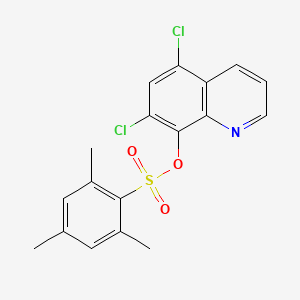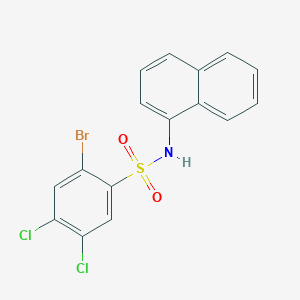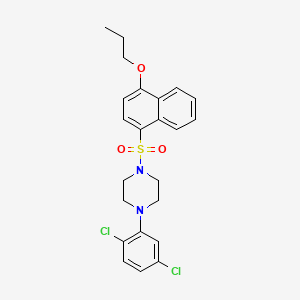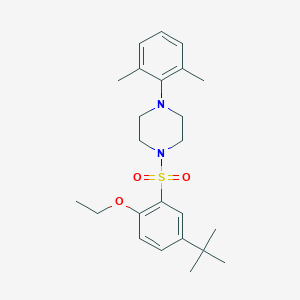
(5,7-Dichloroquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5,7-Dichloroquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a quinoline ring and a sulfonate group. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Mechanism of Action
The mechanism of action of (5,7-Dichloroquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. In addition, it has been found to have anti-microbial properties and inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using (5,7-Dichloroquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate in lab experiments include its anti-inflammatory, anti-tumor, and anti-microbial properties. It is also easy to synthesize and relatively inexpensive. However, one limitation of using this compound is that its mechanism of action is not fully understood. In addition, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for research on (5,7-Dichloroquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other drugs for the treatment of inflammatory diseases, cancer, and infections. Additionally, further studies are needed to determine its toxicity and potential side effects in vivo.
Synthesis Methods
The synthesis of (5,7-Dichloroquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate involves the reaction of 5,7-dichloro-8-hydroxyquinoline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is obtained by filtration and recrystallization from a suitable solvent.
Scientific Research Applications
(5,7-Dichloroquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate has been used in various scientific research studies. It has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. It has also been found to have anti-tumor properties and has been used in the treatment of various types of cancer. In addition, it has been found to have anti-microbial properties and has been used in the treatment of bacterial and fungal infections.
properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO3S/c1-10-7-11(2)18(12(3)8-10)25(22,23)24-17-15(20)9-14(19)13-5-4-6-21-16(13)17/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBJHCMJMZICOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)










